![molecular formula C16H15N3O4S B2711323 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide CAS No. 392324-65-1](/img/structure/B2711323.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide, also known as DMAT, is a chemical compound that has been studied for its potential use in scientific research. DMAT is a thiazole-based inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a role in regulating gene expression and protein function. In
Scientific Research Applications
Anticonvulsant and Antinociceptive Agent
This compound has been identified as a potential candidate for effective anticonvulsant and antinociceptive agents . It has shown potent anticonvulsant and antinociceptive properties . The compound demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures .
Treatment of Epilepsy and Neuropathic Pain
The compound has shown potential for further development in epilepsy and neuropathic pain indications . It revealed drug-like absorption, distribution, metabolism, excretion, toxicity (ADME-Tox) properties in the in vitro assays .
Inhibition of Central Sodium/Calcium Currents
The in vivo activities of the compound are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents .
Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor
The compound may also function through the antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .
Antimicrobial Activities
Although not directly related to the compound , similar compounds have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) .
Antioxidant Activities
Similar compounds have also demonstrated significant antioxidant activity .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant and antinociceptive properties , suggesting that they may target ion channels or receptors involved in these processes.
Mode of Action
It is suggested that the in vivo activities of similar compounds are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents and transient receptor potential vanilloid 1 (trpv1) receptor antagonism .
Pharmacokinetics
A similar compound has been reported to have drug-like absorption, distribution, metabolism, excretion, toxicity (adme-tox) properties in in vitro assays , suggesting that this compound may have similar properties.
Result of Action
Similar compounds have demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (mes) test, the pentylenetetrazole-induced seizures (scptz), and the 6 hz (32 ma) seizures .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-12-5-3-2-4-10(12)11-9-24-16(17-11)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGMLCMDABSSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
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